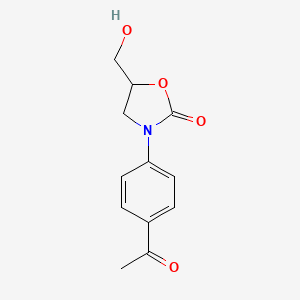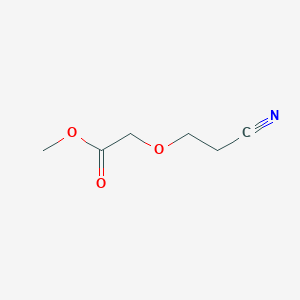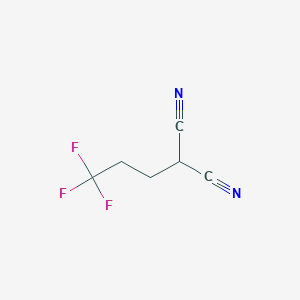
2-(3-Furanyl)phenol
概要
説明
2-(3-Furanyl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Furanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives.
科学的研究の応用
2-(3-Furanyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3-Furanyl)phenol and its derivatives involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a furan ring.
3-(2-Hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Contains a triazole ring and exhibits different chemical properties.
Uniqueness
2-(3-Furanyl)phenol is unique due to its specific combination of a furan ring and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-(furan-3-yl)phenol |
InChI |
InChI=1S/C10H8O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H |
InChIキー |
LILAGBKMHJGVJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=COC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, ethyl ester, (1R,2R)-](/img/structure/B8411902.png)
![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)



![1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8411957.png)

![10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8411965.png)
![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)

![Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B8411978.png)


